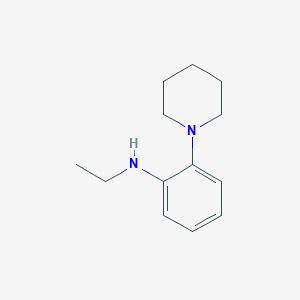

N-Ethyl-2-(piperidin-1-yl)aniline

Description

Strategic Importance of Substituted Anilines and Piperidines in Chemical Science

Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the manufacturing of a wide array of products, from dyes and polymers to agrochemicals and, most notably, pharmaceuticals. nih.govmdpi.com The aniline (B41778) moiety, a simple aromatic amine, provides a robust platform for introducing a variety of functional groups, which can modulate the electronic properties, reactivity, and biological activity of the resulting molecule. mdpi.com In medicinal chemistry, the strategic inclusion or modification of an aniline scaffold can be pivotal in optimizing a compound's bioavailability, solubility, and selectivity for its biological target. nih.gov However, traditional aniline structures can sometimes be associated with metabolic instability or toxicity, prompting chemists to explore novel substitution patterns and bioisosteric replacements to mitigate these liabilities while retaining desired pharmacological activity. nih.gov

The combination of these two scaffolds in a single molecule, as seen in N-Ethyl-2-(piperidin-1-yl)aniline, creates a unique ortho-substituted diamine structure. This arrangement offers specific steric and electronic properties that can be exploited in the design of complex molecules, ligands for metal catalysts, and novel pharmaceutical agents.

Overview of Research Trajectories Pertaining to this compound Derivatives and Analogues

While dedicated research on this compound is not extensively documented in public literature, the research trajectories of its close analogues provide a clear indication of its potential applications and areas of scientific interest. The primary methods for synthesizing related N-aryl piperidines involve transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which allows for the precise formation of the C-N bond between an aryl halide and piperidine (B6355638). nih.gov Nickel-catalyzed methods have also been developed as a cost-effective alternative for these coupling reactions. lookchem.comresearchgate.net

Research into analogues of this compound is predominantly focused on their pharmacological potential. Derivatives containing the phenylpiperidine core are actively investigated for a range of biological activities, stemming from their ability to interact with various receptors and enzymes in the central nervous system and other tissues.

Table 1: Investigated Pharmacological Activities of Phenylpiperidine Analogues

| Pharmacological Activity | Target Class/Receptor | Example Analogues/Derivatives | Research Focus |

|---|---|---|---|

| Analgesia | Opioid Receptors | Phenylpiperidine series (e.g., Fentanyl precursors) | Development of potent and safer pain management drugs. nih.gov |

| Anticonvulsant | Ion Channels / GABA-AT | Substituted piperazine (B1678402) and aniline derivatives of oxazolidin-2,4-diones | Screening for new treatments for epilepsy and seizure disorders. researchgate.net |

| Anticancer | IκB kinase (IKKb), ALK/ROS1 | Piperidinone derivatives, 2-amino-4-(1-piperidine) pyridines | Inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com |

| Neurodegenerative Diseases | Vesicular Acetylcholine Transporter (VAChT), σ Receptors | Aminobenzovesamicol (ABV) analogues | Development of PET imaging agents and potential therapeutics for Alzheimer's disease. nih.gov |

| Anti-inflammatory | Various | N-substituted aminohydroxypyridines | Discovery of non-opioid anti-inflammatory and analgesic agents. nih.gov |

The ortho-amino substitution pattern, in particular, is explored for creating bidentate ligands that can coordinate with metal ions. This has applications not only in catalysis but also in the development of therapeutic agents where metal chelation or interaction with a metalloenzyme is part of the mechanism of action. For instance, derivatives of 2-(pyridin-2-yl)anilines have been used to synthesize copper complexes exhibiting significant cytotoxic activity against cancer cell lines. researchgate.net

Furthermore, the development of analogues often involves modifying the substitution on both the aniline and piperidine rings to establish structure-activity relationships (SAR). This systematic approach helps in fine-tuning the compound's properties to enhance potency and selectivity for a specific biological target while minimizing off-target effects. Patents in this field often claim broad classes of N-aryl-N-(4-piperidinyl)amides, highlighting the commercial interest in these scaffolds for developing new drugs for a variety of conditions. google.com The research on compounds like 2-Piperidin-1-ylmethyl-aniline, a close structural analogue, focuses on its role as an intermediate in synthesizing pharmaceuticals for neurological disorders. chemimpex.com

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-ethyl-2-piperidin-1-ylaniline |

InChI |

InChI=1S/C13H20N2/c1-2-14-12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 |

InChI Key |

IIRQTVGVECLCSX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Ethyl 2 Piperidin 1 Yl Aniline

Retrosynthetic Analysis and Key Bond Disconnection Approaches

Retrosynthetic analysis of N-Ethyl-2-(piperidin-1-yl)aniline reveals two primary disconnection points, leading to logical synthetic pathways:

Disconnection A (N-Cethyl bond): This approach involves disconnecting the bond between the aniline (B41778) nitrogen and the ethyl group. This strategy points to the N-alkylation of the precursor 2-(piperidin-1-yl)aniline (CAS 39643-31-7) matrix-fine-chemicals.com. This is a common and direct method, often achieved via reductive amination or direct alkylation with an ethylating agent.

Disconnection B (Caryl-Npiperidine bond): This disconnection breaks the bond between the aromatic ring and the piperidine (B6355638) nitrogen. This suggests a cross-coupling reaction, such as the Buchwald-Hartwig amination, between an N-ethylated aniline precursor, like N-ethyl-2-haloaniline , and piperidine. Another possibility under this approach is a nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated.

These two disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Classical and Contemporary Synthetic Routes to the this compound Core

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C(aryl)-N bonds. acsgcipr.org This strategy corresponds to Retrosynthetic Disconnection B. The reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. acsgcipr.orgnih.gov

For the synthesis of this compound, this would involve reacting an N-ethyl-2-haloaniline (e.g., N-ethyl-2-chloroaniline or N-ethyl-2-bromoaniline) with piperidine. The success of this reaction relies on the appropriate choice of catalyst, ligand, and base. acsgcipr.org

Key Components:

Palladium Catalysts: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or well-defined N-heterocyclic carbene (NHC) palladium complexes like (IPr)Pd(allyl)Cl. researchgate.netrsc.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands such as BINAP, XPhos, or SPhos are crucial for catalytic activity. nih.govnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can enhance catalyst stability and efficiency. researchgate.net

Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄) are typically required to facilitate the catalytic cycle. nih.govacs.org

A significant challenge is ensuring high selectivity, particularly avoiding side reactions like hydrodehalogenation of the aryl halide or diarylation. nih.gov The development of specialized ligands, such as KPhos, has been shown to improve selectivity for monoarylation, even with challenging substrates like aqueous ammonia. nih.gov

Reductive amination is one of the most direct and widely used methods for N-alkylation and corresponds to Retrosynthetic Disconnection A. organic-chemistry.org This one-pot procedure involves the reaction of the primary amine precursor, 2-(piperidin-1-yl)aniline, with acetaldehyde (B116499) to form an intermediate imine or enamine, which is then reduced in situ to yield the final N-ethylated product.

A highly efficient and environmentally friendly protocol uses a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor. jocpr.com This method proceeds smoothly at room temperature with excellent yields. jocpr.comchemrxiv.org The choice of solvent can be critical, with aqueous 2-propanol often providing optimal results. chemrxiv.org

Other established reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and high chemoselectivity. researchgate.net

Sodium cyanoborohydride (NaBH₃CN). nih.gov

Phenylsilane with a dibutyltin (B87310) dichloride catalyst. organic-chemistry.org

Hydrogen gas with a metal catalyst (e.g., Pd/C, Pt/C). researchgate.netresearchgate.netsci-hub.se

The primary challenge in this method is controlling the selectivity to obtain the mono-alkylation product and avoiding the formation of the corresponding tertiary amine. chemrxiv.org

This approach can follow two main pathways: Nucleophilic Aromatic Substitution (SNAr) or direct N-alkylation.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of piperidine with an aryl halide that is "activated" by strongly electron-withdrawing groups (like -NO₂) at the ortho or para positions. libretexts.orguomustansiriyah.edu.iq For the synthesis of the target compound, a precursor such as 1-halo-2-nitrobenzene would be reacted with piperidine. The resulting 1-(2-nitrophenyl)piperidine (B57168) would then undergo reduction of the nitro group to an amine, followed by N-ethylation. The leaving group ability in SNAr reactions typically follows the order F > Cl > Br > I. nih.gov

Direct N-Alkylation: This involves treating the precursor 2-(piperidin-1-yl)aniline with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. A base, such as potassium carbonate or triethylamine, is typically used to neutralize the acid generated during the reaction. While straightforward, this method can suffer from a lack of selectivity, often leading to over-alkylation and the formation of quaternary ammonium salts.

While less direct for synthesizing the final compound, strategies involving the formation of the piperidine ring itself are fundamental in heterocyclic chemistry. organic-chemistry.org In this approach, a suitably functionalized aniline derivative undergoes an intramolecular cyclization to construct the piperidine ring. mdpi.com

For instance, an N-ethyl-N-(5,6-dihalohexyl)aniline could undergo cyclization. More sophisticated methods include:

Intramolecular Reductive Amination: Cyclization of a linear amino-aldehyde or amino-ketone can form the piperidine ring. mdpi.com

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors, such as 1,6-enynes or amino-aldehydes, can effectively produce piperidine rings. mdpi.comwhiterose.ac.uk

N-Heterocyclization: Primary amines can react with diols in the presence of an Iridium catalyst to form cyclic amines, including piperidines. organic-chemistry.org

These methods are particularly valuable for creating complex or substituted piperidine rings as part of a larger molecular framework. whiterose.ac.ukmdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and ensuring high selectivity, particularly in preventing undesired side products.

For Palladium-catalyzed aminations , key factors include the catalyst-to-ligand ratio, catalyst loading, base, solvent, and temperature. The development of specific ligands has been instrumental in improving reaction outcomes. For example, the use of highly specialized N-heterocyclic carbene (NHC) or phosphine ligands can allow for catalyst loadings as low as 1000 ppm under mild, aqueous conditions. rsc.org The choice of base and solvent can dramatically affect both reaction rate and selectivity between mono- and diarylation. nih.gov

For reductive amination , controlling the stoichiometry of the amine, aldehyde, and reducing agent is critical to favor mono-alkylation. chemrxiv.org Research on the N-ethylation of aniline derivatives has shown that both the solvent system and the amount of catalyst significantly impact the yield.

Table 1: Optimization of Solvent System for Reductive Amination Reaction of 2,6-diethyl aniline with acetaldehyde, Pd/C, and ammonium formate. Data adapted from a similar synthesis. jocpr.com

| Entry | Solvent (v/v) | Yield (%) |

| 1 | H₂O | 20 |

| 2 | CH₃CN | 60 |

| 3 | THF | 75 |

| 4 | EtOH/H₂O (9:1) | 85 |

| 5 | i-PrOH/H₂O (9:1) | 95 |

| 6 | MeOH/H₂O (9:1) | 90 |

Table 2: Optimization of Catalyst Loading for Reductive Amination Reaction in i-PrOH/H₂O (9:1). Data adapted from a similar synthesis. jocpr.com

| Entry | Pd/C (equiv.) | Ammonium Formate (equiv.) | Yield (%) |

| 1 | 0.01 | 10 | 45 |

| 2 | 0.05 | 10 | 80 |

| 3 | 0.1 | 5 | 70 |

| 4 | 0.1 | 10 | 95 |

| 5 | 0.1 | 15 | 95 |

These tables demonstrate that a 9:1 mixture of isopropanol (B130326) and water is the optimal solvent system, and using 0.1 equivalents of Pd/C with 10 equivalents of ammonium formate provides the highest yield. Such systematic optimization is essential for developing robust and efficient synthetic protocols. jocpr.com

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is not chiral, the introduction of stereocenters on the piperidine or ethyl group would lead to chiral analogues. The synthesis of such enantiomerically enriched compounds is crucial for the development of selective pharmaceuticals. Modern synthetic chemistry offers several powerful strategies to achieve this, primarily through asymmetric catalysis and the use of chiral auxiliaries.

This methodology could be extended to a dual-enzyme biocatalytic "hydrogen-borrowing" cascade in a one-pot process, allowing for the conversion of a racemic alcohol into a chiral aniline. The asymmetric center established in the biocatalytic step is typically unaffected by the subsequent cross-coupling reaction, ensuring the transfer of chirality to the final product.

Another established method for the stereoselective synthesis of piperidine derivatives involves the use of chiral auxiliaries. For example, D-arabinopyranosylamine can serve as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction to produce N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further functionalized to yield a variety of substituted piperidines. While this method is powerful, it often requires multiple steps, including the attachment and removal of the auxiliary.

More direct catalytic asymmetric methods are continuously being developed. For instance, the kinetic resolution of racemic 2-arylpiperidines using a chiral base system, such as n-BuLi and (-)-sparteine, allows for the separation of enantiomers. acs.org The resolved piperidines can then be functionalized without loss of stereochemical integrity. The enantioselective synthesis of 2-arylpiperidines can also be achieved starting from chiral lactams derived from the cyclodehydration of aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol. rsc.org

Table 1: Chemoenzymatic Approach to Chiral N-Arylamines

| Step | Reaction | Catalyst/Enzyme | Key Features |

|---|---|---|---|

| 1 | Asymmetric Amination | Amine Dehydrogenase (AmDH) or Transaminase (ω-TA) | High enantioselectivity |

| 2 | N-Arylation | Palladium catalyst with phosphine ligand (e.g., XPhos) | Forms the C-N bond |

This table illustrates a general chemoenzymatic strategy that can be adapted for the synthesis of chiral analogues of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

A key strategy is the use of one-pot reactions, which reduce waste, save energy, and minimize purification steps. For example, a one-pot reductive amination of 2-(piperidin-1-yl)aniline with acetaldehyde would be a highly atom-economical route to the target molecule. Such reactions can be performed using environmentally benign reducing agents and solvents. The use of a Pd/C catalyst with ammonium formate as an in-situ hydrogen donor in an aqueous 2-propanol solvent system represents a facile, economical, and greener alternative for reductive amination. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Replacing these with greener alternatives, such as water, ethanol, or solvent-free conditions, can significantly reduce the environmental impact of a synthesis. For instance, an efficient green chemistry approach to N-substituted piperidones and piperidines has been developed that presents advantages over classical methods. nih.gov

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts is paramount. The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, can be made greener by optimizing catalyst loading and using more sustainable ligands and bases. While palladium is a common catalyst, research into using more abundant and less toxic base metals like copper or nickel is an active area of investigation.

Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and can often be immobilized and reused. The use of enzymes can eliminate the need for protecting groups and reduce the number of synthetic steps, leading to a more sustainable process.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing syntheses with fewer steps and less waste, such as one-pot procedures. |

| Atom Economy | Utilizing reactions like reductive amination that incorporate a high percentage of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the properties of the final product. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. |

| Use of Renewable Feedstocks | Not directly applicable in this context without further information on starting material sourcing. |

| Reduce Derivatives | Employing enzymes to avoid the use of protecting groups. |

| Catalysis | Using highly efficient, selective, and recyclable catalysts (e.g., Pd/C, biocatalysts). |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

This table outlines how the 12 principles of green chemistry can be applied to the synthesis of the target compound.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 2 Piperidin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For N-Ethyl-2-(piperidin-1-yl)aniline, ¹H and ¹³C NMR spectra would be fundamental. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group, the piperidine (B6355638) ring, and the aniline (B41778) moiety. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the ethyl and piperidine groups would be found in the upfield region (typically 1.0-4.0 ppm). Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal, and its chemical shift would indicate its functional group type (e.g., aromatic, aliphatic).

To unambiguously assign all proton and carbon signals and to elucidate the molecule's conformation, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the protons of the ethyl group (CH₃ and CH₂) and within the piperidine ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the different fragments of the molecule, such as the attachment of the ethyl group to the nitrogen atom and the piperidine ring to the aniline core.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values would need to be determined experimentally.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | 1.1-1.3 (triplet) | 13-16 |

| Ethyl-CH₂ | 3.0-3.3 (quartet) | 45-50 |

| Piperidine-Hα | 2.8-3.1 (multiplet) | 50-55 |

| Piperidine-Hβ, Hγ | 1.5-1.8 (multiplet) | 24-28 |

| Aniline-Aromatic H | 6.7-7.3 (multiplet) | 115-150 |

| Aniline-NH | 4.5-5.5 (broad singlet) | N/A |

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. Different polymorphs would likely exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Characterization

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₂₀N₂), the expected exact mass would be calculated and compared to the experimentally measured value.

Fragmentation patterns observed in the mass spectrum (e.g., from Electron Ionization - EI) would provide further structural information. Expected fragmentation pathways for this compound could include the loss of the ethyl group, cleavage of the piperidine ring, or other characteristic fragmentations that would help to confirm the proposed structure.

Hypothetical HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]+• | C₁₃H₂₀N₂ | 204.1626 |

| [M-CH₂CH₃]+ | C₁₁H₁₅N₂ | 175.1235 |

| [C₅H₁₀N]+ | Piperidinyl cation | 84.0813 |

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It would also elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. For this compound, this analysis could reveal the nature and extent of hydrogen bonding (e.g., involving the N-H group) and other weaker interactions that govern the crystal packing.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies are sensitive to the molecule's structure and conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aliphatic and aromatic, around 2800-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretches.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory - DFT), a detailed assignment of the vibrational modes could be achieved, offering further insights into the molecule's conformational properties.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Aromatic C-H stretch | 3000-3100 (weak) | 3000-3100 (strong) |

| Aliphatic C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Aromatic C=C stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| C-N stretch | 1250-1350 (medium) | 1250-1350 (medium) |

Mechanistic Investigations of Chemical Reactions Involving N Ethyl 2 Piperidin 1 Yl Aniline

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The elucidation of reaction kinetics and thermodynamic parameters is crucial for understanding the feasibility, rate, and energy profile of a chemical reaction. For reactions involving N-Ethyl-2-(piperidin-1-yl)aniline, such studies would provide quantitative data on activation energies, reaction rates, and the relative stability of reactants, intermediates, and products.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law of a given reaction. For instance, in an N-alkylation or N-arylation reaction at the secondary aniline (B41778) nitrogen, the rate would likely depend on the concentration of both the aniline derivative and the electrophile. The reaction of o-phenylenediamines with ketones to form benzimidazoles has been studied, and it was noted that N-alkylation of the diamine can facilitate the reaction, as evidenced by lower initial gas evolution temperatures, suggesting a change in the reaction kinetics. lookchem.com A similar rate-enhancing effect might be observed for this compound in analogous condensation reactions.

Thermodynamic Parameters: Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, would dictate the spontaneity and position of equilibrium. For example, in a protonation equilibrium, the basicity of the two nitrogen atoms would be reflected in their respective pKa values, which are a function of the Gibbs free energy of the protonation reaction. While specific data for this compound is unavailable, studies on related N,N-dialkyl-o-phenylenediamines could provide a reasonable approximation. The steric hindrance introduced by the ethyl and piperidinyl groups would influence both the enthalpy and entropy of reactions at the aniline nitrogen.

A hypothetical data table for a kinetic study of an N-arylation reaction might look as follows. This table is illustrative and not based on experimental data for the specific compound.

| Run | [this compound] (M) | [Aryl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | k |

| 2 | 0.2 | 0.1 | 2k |

| 3 | 0.1 | 0.2 | 2k |

| This illustrative data suggests a reaction that is first order with respect to both reactants. |

Study of Nucleophilic and Electrophilic Pathways

The dual functionality of this compound, containing both nucleophilic nitrogen centers and an electron-rich aromatic ring, allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Pathways: Both the secondary aniline nitrogen and the tertiary piperidinyl nitrogen are nucleophilic due to the presence of lone pairs of electrons. The aniline nitrogen is generally less basic but can be more nucleophilic in certain reactions, particularly in aromatic substitutions, due to resonance stabilization of the resulting intermediate. It can readily participate in reactions such as N-alkylation, N-acylation, and N-arylation. The piperidine (B6355638) nitrogen, being a tertiary amine, is also a strong nucleophile and base. In reactions with electrophiles, competition between the two nitrogen centers would be expected, with the outcome likely being influenced by steric factors and the nature of the electrophile. For instance, in reactions with small electrophiles, the more basic piperidine nitrogen might react preferentially. However, in palladium-catalyzed amination reactions, the aniline nitrogen is the typical site of coupling. acs.org

Electrophilic Pathways: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two amino groups. Electrophiles would be directed to the positions ortho and para to the amino groups. Given the substitution pattern, the positions para to the N-ethylamino group (position 4) and para to the piperidinyl group (position 5) would be the most activated sites for electrophilic attack.

A plausible mechanism for the reaction of this compound in a nucleophilic substitution reaction, for example with an alkyl halide, would involve the attack of one of the nitrogen lone pairs on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt or an N-alkylated product with the expulsion of the halide ion.

Catalytic Roles and Mechanisms of this compound as a Ligand or Base

This compound has the potential to act as a bidentate ligand in organometallic chemistry, coordinating to a metal center through its two nitrogen atoms. This chelation can stabilize the metal complex and influence its catalytic activity.

A hypothetical catalytic cycle for a Suzuki coupling using a palladium complex of this compound as the catalyst would involve the oxidative addition of an aryl halide to the Pd(0)-ligand complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Role as a Base: The nitrogen atoms in this compound, particularly the piperidinyl nitrogen, can act as a Brønsted-Lowry base, accepting a proton. This basicity can be utilized in reactions that require a non-nucleophilic base to neutralize an acid byproduct. It could also function as a Lewis base, donating an electron pair to a Lewis acid.

The following table outlines the potential roles of this compound in catalysis.

| Catalytic Role | Description | Relevant Reactions |

| Bidentate Ligand | Coordinates to a metal center through its two nitrogen atoms, influencing the metal's catalytic activity. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), Heck reaction. |

| Brønsted-Lowry Base | Accepts a proton to neutralize acidic byproducts. | Elimination reactions, condensation reactions. |

| Lewis Base | Donates a lone pair of electrons to a Lewis acid catalyst. | Friedel-Crafts reactions, polymerization. |

Hydrogen Bonding and Proton Transfer Dynamics

Hydrogen bonding plays a significant role in the structure, reactivity, and solvation of molecules containing N-H or O-H bonds. In this compound, the secondary aniline N-H group can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.

Intramolecular and Intermolecular Hydrogen Bonding: The proximity of the piperidinyl nitrogen to the N-H group of the aniline could potentially lead to intramolecular hydrogen bonding, forming a five-membered ring. This would influence the conformation of the molecule and the acidity of the N-H proton. Intermolecular hydrogen bonding with solvent molecules or other reactants would also be significant, particularly in protic solvents. The dynamics of these hydrogen bonds, including their formation and cleavage, can affect reaction rates. Studies on related systems, such as ortho-aminomethylphenols, have shown that intramolecular hydrogen bonding is dependent on the substituents on the amine nitrogen. lumenlearning.com

Proton Transfer Dynamics: Proton transfer is a fundamental step in many acid-base catalyzed reactions. The rate and mechanism of proton transfer to and from the nitrogen atoms of this compound would be influenced by the solvent and the presence of other acidic or basic species. In the excited state, the acidity and basicity of the molecule can change significantly, potentially leading to excited-state proton transfer (ESPT) processes. The study of protonation and hydrogen bonding in similar N,N-dialkyl-p-phenylenediamine systems has revealed complex interactions in both the ground and excited states. tku.edu.tw The investigation of proton dynamics in hydrogen-bonded networks is an active area of research, often employing a combination of spectroscopic techniques and computational modeling to unravel the complex correlated motions of protons. rsc.org

Computational and Theoretical Chemistry Studies of N Ethyl 2 Piperidin 1 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethyl-2-(piperidin-1-yl)aniline. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and its propensity to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of these computational studies. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com

For this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. The ethyl and piperidinyl groups, being electron-donating, influence the energy and localization of the HOMO, while the aniline (B41778) ring affects both the HOMO and LUMO. These calculations are essential for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (FMO) Data

This table would typically present the calculated energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap for this compound.

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. bhu.ac.in It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. bhu.ac.inyoutube.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the aniline and piperidine (B6355638) groups due to the presence of lone pairs of electrons. The aromatic ring and the ethyl group would exhibit a more complex potential distribution. This visual representation is invaluable for predicting how the molecule will orient itself when approaching other molecules.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in stabilizing the molecule. researchgate.net These donor-acceptor interactions, also known as hyperconjugation, can reveal the strength of chemical bonds and the extent of electronic communication between different parts of the molecule. researchgate.net

In the case of this compound, NBO analysis would quantify the interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds. It would also shed light on the electronic interplay between the piperidine ring, the ethyl group, and the aniline moiety.

Conformational Analysis and Potential Energy Surface Mapping

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by mapping the potential energy surface, which plots the energy of the molecule as a function of its geometry. By identifying the minima on this surface, the preferred conformations can be determined. These studies are crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in the presence of other molecules or a solvent. These simulations model the movements of atoms and molecules, allowing for the study of intermolecular forces and the influence of the surrounding environment on the molecule's structure and dynamics. core.ac.ukresearchgate.net For instance, MD simulations can reveal how the molecule interacts with water or other solvents, which is critical for understanding its solubility and behavior in solution.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental results. bhu.ac.inresearchgate.net For example, calculated NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule, while predicted IR frequencies can aid in identifying the characteristic vibrational modes. ajchem-a.comresearchgate.net

Table 2: Predicted Spectroscopic Data

This table would typically contain predicted spectroscopic parameters for this compound.

| Spectroscopy | Parameter | Predicted Value |

| ¹H-NMR | Chemical Shift (ppm) | Values for different protons |

| ¹³C-NMR | Chemical Shift (ppm) | Values for different carbons |

| IR | Vibrational Frequency (cm⁻¹) | Frequencies for key functional groups |

| UV-Vis | λmax (nm) | Wavelength of maximum absorption |

In Silico Design and Reactivity Prediction of this compound Derivatives

In the realm of modern medicinal chemistry and materials science, computational and theoretical studies play a pivotal role in the rational design of novel molecules and the prediction of their chemical behavior. For derivatives of this compound, in silico methods offer a powerful toolkit to explore their potential reactivity, electronic properties, and suitability for various applications, thereby guiding synthetic efforts and minimizing resource-intensive trial-and-error experimentation.

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound derivatives. Such studies can determine key quantum chemical parameters that govern reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

Furthermore, in silico design strategies, such as molecular hybridization, can be employed to create novel derivatives of this compound with desired properties. researchgate.netnih.gov This approach involves combining structural motifs from different molecules known to possess specific activities. For example, by integrating pharmacophoric features from known biologically active compounds, it is possible to design new derivatives with enhanced therapeutic potential. researchgate.net The viability and potential efficacy of these designed derivatives can then be assessed using molecular docking simulations to predict their binding affinity and mode of interaction with biological targets like proteins or enzymes. researchgate.netresearchgate.net

The reactivity of these derivatives in specific chemical transformations can also be predicted through computational models. For some classes of piperidine derivatives, machine learning models have been developed to forecast reaction efficiency based on computationally generated descriptors of radical reactivity. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and selecting the most promising synthetic routes.

The following interactive table presents hypothetical data from a DFT study on a series of designed this compound derivatives, illustrating the types of parameters that are typically evaluated in such computational investigations.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Binding Affinity (kcal/mol) |

| Derivative A | -5.8 | -1.2 | 4.6 | -7.5 |

| Derivative B | -6.1 | -1.0 | 5.1 | -6.8 |

| Derivative C | -5.5 | -1.5 | 4.0 | -8.2 |

| Derivative D | -6.3 | -0.9 | 5.4 | -6.5 |

Such in silico evaluations are critical for prioritizing which novel derivatives of this compound should be synthesized and subjected to further experimental investigation, thereby accelerating the discovery and development process.

N Ethyl 2 Piperidin 1 Yl Aniline As a Precursor or Component in Advanced Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

N-Ethyl-2-(piperidin-1-yl)aniline serves as a valuable building block in the synthesis of various complex heterocyclic systems. Its unique structure, featuring a reactive secondary amine and a piperidine-substituted aniline (B41778) ring, allows for diverse chemical transformations. For instance, derivatives of aniline can be utilized in the synthesis of aromatic N-heterocyclic compounds. nih.gov A notable application is in the preparation of benzofuran-based amidrazones through stereoselective reactions. nih.gov In these syntheses, the piperidine (B6355638) moiety can influence the stereochemical outcome of the reactions. nih.gov

The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate for various active compounds, has been optimized for industrial production. atlantis-press.com This highlights the practical utility of piperidine-containing precursors in large-scale chemical manufacturing. Furthermore, the reaction of N-(aryl)propanehydrazonoyl chlorides with aromatic aldehydes in the presence of piperidine leads to the formation of (1E,2Z,3E)-1-(piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol-2-oyl)hydrazono]-4-(aryl1)-but-3-enes, demonstrating the role of piperidine in directing stereoselective synthesis. nih.gov

Utilization as a Ligand or Chiral Auxiliary in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on controlling the stereochemical outcome of chemical reactions. wikipedia.orgsigmaaldrich.com this compound and its derivatives have the potential to act as such ligands. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions. wikipedia.org While specific research on this compound as a chiral auxiliary is not extensively documented in the provided results, the broader class of chiral piperidine-containing compounds is widely used in this context. clockss.org

For example, chiral 2,6-bis[1-(N-piperidinyl)ethyl]pyridines have been synthesized and used to form complexes with metals like palladium, copper, and zinc. clockss.org These complexes have shown specific coordination geometries, which is a key factor in their catalytic activity. clockss.org The synthesis of these ligands often involves the stereospecific substitution of precursor molecules, resulting in optically pure products. clockss.org The principle of using chiral ligands to induce asymmetry is well-established, with various phosphinooxazoline (PHOX) ligands being a prominent example in a broad range of asymmetric transformations. nih.gov

Formation of Coordination Complexes with Transition Metals and Their Catalytic Performance

This compound and related structures can form coordination complexes with various transition metals. asrjetsjournal.orgresearchgate.net These complexes are of significant interest due to their potential catalytic applications. researchgate.netresearchgate.net The coordination can occur through the nitrogen atoms of the aniline and piperidine groups, leading to the formation of stable metal complexes. rsc.org

The synthesis of mixed-ligand complexes involving derivatives of 2-(1H-benzimidazol-2-yl)aniline and transition metals like Co(II), Ni(II), Cu(II), and Zn(II) has been reported. asrjetsjournal.org These complexes exhibit specific physical and chemical properties, such as being colored solids, non-hygroscopic, and stable. asrjetsjournal.org The catalytic performance of such complexes is an active area of research, with applications in various chemical transformations. For instance, transition metal complexes with thiosemicarbazone ligands, which share structural similarities with the title compound, have been prepared and characterized for their coordination chemistry. researchgate.net

Below is a table summarizing the synthesis and properties of some related transition metal complexes:

| Complex Type | Metal Ions | Ligands | Key Findings |

| Mixed-Ligand Complexes | Co(II), Ni(II), Cu(II), Zn(II) | 2-(1H-benzimidazol-2-yl)aniline derivatives, Anthranilic acid | Formation of stable, non-hygroscopic, colored solid complexes. asrjetsjournal.org |

| Pincer-Type Complexes | Pd, Cu, Zn | Chiral 2,6-bis[1-(N-piperidinyl)ethyl]pyridines | Exhibit square planar or distorted tetrahedral geometries. clockss.org |

| Group 12 Metal Complexes | Zn(II), Cd(II), Hg(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Structural diversity with varying coordination numbers and geometries. rsc.org |

| Thiosemicarbazone Complexes | Co(III), Ni(II), Cu(II), Pd(II), Pt(II) | 2-Pyridineformamide N(4)-ethylthiosemicarbazone | Coordination occurs through pyridyl nitrogen, imine nitrogen, and sulfur. researchgate.net |

Applications in Polymer Chemistry and Materials Science

Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. rsc.org The incorporation of substituents like the N-ethyl-2-(piperidin-1-yl) group onto the aniline backbone can significantly modify the properties of the resulting polymers. While direct polymerization of this compound is not detailed in the provided search results, the synthesis of other N-substituted polyanilines provides a framework for its potential applications. rsc.org

For instance, the polymerization of new aniline derivatives has been shown to yield polymers with interesting electrical properties and high sensitivity to moisture and ammonia, making them suitable for chemical sensor applications. rsc.org The solubility of these polymers in common organic solvents allows for the fabrication of thin films. rsc.org The synthesis of poly[N-(2-chloroprop-2-en-1-yl)aniline]s and their subsequent polymer analogous reactions demonstrate a pathway to functionalized polyindoles. rsc.org The use of biomass-derived N-heterocyclic compounds as polymer feedstocks is also an emerging area, highlighting the potential for creating high-performance polymers from sustainable sources. nih.gov

Integration into Supramolecular Assemblies and Self-Assembly Systems

The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, suggest its potential for use in the construction of supramolecular assemblies and self-assembly systems. While specific studies on the self-assembly of this compound were not found, the principles of supramolecular chemistry can be applied.

Coordination complexes, such as those formed with transition metals, can themselves act as building blocks for larger supramolecular structures. researchgate.netresearchgate.net The formation of hydrogen bonds plays a crucial role in the stereochemistry and solid-state structure of related molecules, as seen in the X-ray analysis of certain piperidinyl amidrazones. nih.gov The design of ligands for the creation of coordination polymers and metal-organic frameworks (MOFs) is an active area of research, with bipyridines being a common ligand class. researchgate.net The ability to form well-defined structures through non-covalent interactions is a hallmark of supramolecular chemistry, and molecules like this compound could be designed to participate in such systems.

Advanced Analytical Techniques for the Comprehensive Study of N Ethyl 2 Piperidin 1 Yl Aniline in Chemical Systems

Chromatographic Separation and Characterization of Isomers and Purity Profiling

Chromatographic techniques are indispensable for the separation and purity assessment of N-Ethyl-2-(piperidin-1-yl)aniline. The presence of positional isomers and other related impurities can significantly impact its chemical reactivity and the quality of downstream products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity profiling and isomer separation of N-alkylanilines. researchgate.netshodex.comsigmaaldrich.comrsc.orgnih.gov For this compound, a reversed-phase HPLC method would be the most common starting point.

Method Development Considerations:

Column: A C18 column is a versatile choice for the separation of moderately polar compounds like this compound. sigmaaldrich.comnih.gov Columns with different selectivities, such as phenyl-hexyl or cyano (CN) columns, could also be explored to optimize the separation of closely related impurities.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comrsc.org The pH of the aqueous phase can be adjusted to control the ionization state of the aniline (B41778) moiety, which can significantly affect retention and peak shape. For instance, a slightly acidic mobile phase can improve peak symmetry by suppressing the interaction of the basic amine with residual silanols on the stationary phase.

Detection: UV detection is the most common method for aromatic compounds. The chromophoric phenyl ring in this compound allows for sensitive detection, typically in the range of 230-280 nm. sigmaaldrich.comnih.gov A photodiode array (PDA) detector can be particularly useful for purity analysis as it provides spectral information for each peak, aiding in peak identification and the detection of co-eluting impurities.

Isomer Separation: The separation of potential positional isomers (e.g., N-Ethyl-3-(piperidin-1-yl)aniline or N-Ethyl-4-(piperidin-1-yl)aniline) would require careful optimization of the mobile phase composition and potentially the use of a high-resolution column. Chiral HPLC, employing a chiral stationary phase (CSP), would be necessary if the synthesis could result in enantiomers, although this is not expected for the parent compound itself unless a chiral center is introduced elsewhere in the molecule. sigmaaldrich.comnih.govresearchgate.netchromatographyonline.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Purity Profiling Data Table (Hypothetical):

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.5 | 0.2 | Unknown Impurity |

| 2 | 8.2 | 99.5 | This compound |

| 3 | 9.1 | 0.3 | Positional Isomer |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be effectively employed for the determination of volatile impurities or after derivatization to increase its volatility and improve chromatographic performance. nih.govnih.govacs.orgyoutube.commdpi.com

Derivatization:

The primary amine group of aniline and its derivatives can lead to poor peak shape and adsorption on the GC column. Derivatization is a common strategy to overcome these issues. nih.govnih.govyoutube.com Common derivatizing agents for anilines include:

Acylating agents: (e.g., acetic anhydride, trifluoroacetic anhydride) to form amides.

Silylating agents: (e.g., BSTFA, TMCS) to form silyl (B83357) derivatives.

The resulting derivatives are typically more volatile and less polar, leading to sharper peaks and improved separation.

Illustrative GC Method Parameters (for a derivatized sample):

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are essential for trace analysis of this compound and its related substances. rsc.org

LC-MS/MS:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of trace levels of compounds in complex matrices. The high selectivity of multiple reaction monitoring (MRM) allows for the detection of the target analyte even in the presence of significant background interference. This is particularly useful for monitoring residual levels of this compound in reaction mixtures or environmental samples.

GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of unknown impurities. nih.govresearchgate.netunodc.org The mass spectra obtained from GC-MS provide structural information that can be used to elucidate the identity of by-products and degradation products. The use of a mass spectral library can further aid in the identification process.

Illustrative LC-MS/MS Parameters for Trace Analysis:

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The oxidation potential is a key parameter that can influence its reactivity and stability. srce.hr

The electrochemical oxidation of N-alkylanilines typically proceeds via the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation potential is influenced by the nature of the substituents on the aniline ring and the nitrogen atom.

Illustrative Cyclic Voltammetry Data for a Related N-Alkylaniline:

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

| N-Ethylaniline | ~0.8 V |

Note: This is a representative value for a related compound and the actual potential for this compound may differ.

Cyclic voltammetry can also be used to monitor the progress of reactions involving this compound by observing the appearance of new redox peaks corresponding to products or the disappearance of the peak for the starting material.

Development of Novel Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of this compound, provided it is the only absorbing species in the sample or if a selective color-forming reaction can be employed.

The aromatic ring system in this compound results in characteristic UV absorption. nih.govnist.govchemicalbook.comumaine.eduresearchgate.net A quantitative method can be developed by constructing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).

Development of a Spectrophotometric Method:

Determination of λmax: A solution of this compound in a suitable solvent (e.g., ethanol, methanol) is scanned across the UV-Vis range to identify the wavelength of maximum absorbance. For substituted anilines, this is typically in the 230-300 nm range.

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A plot of absorbance versus concentration should yield a linear relationship according to the Beer-Lambert law.

Sample Analysis: The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.

Illustrative Spectrophotometric Data:

| Concentration (mg/L) | Absorbance at λmax (e.g., 245 nm) |

| 1 | 0.152 |

| 5 | 0.758 |

| 10 | 1.515 |

| 15 | 2.273 |

| 20 | 3.030 |

Note: These are hypothetical data to illustrate the principle of a spectrophotometric assay.

For mixtures containing other absorbing species, derivatization reactions that produce a colored product with a unique λmax in the visible region can be developed to enhance selectivity.

Future Research Directions and Unexplored Chemical Spaces of N Ethyl 2 Piperidin 1 Yl Aniline

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of N-Ethyl-2-(piperidin-1-yl)aniline is largely uncharted territory. The interplay between the electron-donating piperidine (B6355638) and the aniline (B41778) nitrogen, ortho to the ethyl group, could give rise to unique reactivity. Future research could focus on leveraging this distinct electronic and steric environment to forge new synthetic pathways.

One promising avenue lies in the catalytic activity of its derivatives. The N-arylpiperidine scaffold is a cornerstone in many pharmaceuticals and agrochemicals. tandfonline.com Exploring the use of this compound as a ligand in transition metal catalysis could unlock novel transformations. For instance, its potential as a P,N-type ligand, after suitable modification, could be investigated in ethylene (B1197577) oligomerization or other nickel-catalyzed reactions. researchgate.net

Furthermore, the development of unconventional transformations is a key area. The synthesis of bridged sila-N-heterocycles from N-aryl piperidines using a B(C₆F₅)₃ catalyst showcases the potential for cascade reactions. kaist.ac.kr Investigating similar complex transformations starting from this compound could lead to the discovery of novel heterocyclic scaffolds with interesting properties. The presence of the aniline moiety also opens the door to exploring reactions like palladium-catalyzed aminocarbonylation to produce a diverse range of amide derivatives. nih.gov

Future synthetic strategies could also focus on creating derivatives with enhanced biological activity. The N-arylation of piperidine is a well-established method for generating molecules with applications ranging from anticancer to antipsychotic agents. tandfonline.com Applying modern synthetic methods, such as the Buchwald-Hartwig and Ullmann coupling reactions, to this compound could yield a library of novel compounds for biological screening. tandfonline.com

Design and Synthesis of this compound-Based Chemosensors and Molecular Probes

The inherent structural features of this compound make it a promising scaffold for the development of chemosensors and molecular probes. The nitrogen atoms in the piperidine and aniline moieties can act as binding sites for various analytes, while the aromatic ring can be functionalized with fluorophores.

N-heterocyclic compounds are extensively used in the design of fluorescent probes for detecting toxic ions like cyanide and mercury. The piperidinylaniline structure could be incorporated into larger conjugated systems, such as perylene (B46583) diimides, to create photoinduced electron transfer (PET) based sensors. nih.gov The fluorescence of such probes can be modulated by the binding of an analyte to the nitrogen lone pairs, leading to a measurable signal. The design of these probes can be guided by the principles of aggregation-induced emission (AIE) to enhance their sensitivity and performance in various media. acs.org

The development of ratiometric fluorescent probes offers advantages in terms of accuracy and reliability. A piperazine-substituted perylene-3,4-dicarboximide (B1626286) has been shown to act as a ratiometric pH and DNA probe. rsc.org A similar strategy could be employed with this compound, where changes in the emission spectrum upon analyte binding allow for quantitative detection. The synthesis of such probes would involve coupling the aniline nitrogen or the piperidine ring to a suitable fluorophore and optimizing the linker to achieve the desired sensing properties.

Furthermore, the synthesis of fluorescent probes for biological imaging is a rapidly growing field. rsc.orgresearchgate.net By attaching appropriate functional groups, this compound derivatives could be designed to target specific cellular components, such as lipid droplets or receptors. researchgate.netnih.gov The development of such probes would require a multidisciplinary approach, combining organic synthesis with cell biology and microscopy.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new chemical processes. For this compound, advanced mechanistic studies could illuminate the intricate details of its reactivity.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be employed to study the dynamics of photoinduced processes in derivatives of this compound. This would be particularly relevant for understanding the behavior of fluorescent probes based on this scaffold, providing insights into the electron and energy transfer processes that govern their function.

Single-molecule techniques offer another powerful tool for probing chemical reactions at the most fundamental level. For instance, single-molecule force spectroscopy could be used to study the binding and unbinding of this compound derivatives to target proteins or other biomolecules. This would provide detailed information about the interaction forces and kinetics, which is invaluable for drug design and the development of new sensor technologies.

Mechanistic studies of reactions involving related anilide systems have been conducted using periodinane reagents, revealing complex reaction pathways. nih.gov Similar investigations into the oxidation or other transformations of this compound could uncover novel intermediates and reaction mechanisms. Isotopic labeling studies, as demonstrated in the regioselective synthesis of anilines, can also be a powerful tool to determine rate-determining steps and validate proposed mechanisms. nih.gov

Theoretical Prediction of Novel Reactivity and Material Properties

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules. For this compound, theoretical studies can guide experimental efforts by identifying promising avenues for research.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including heats of formation, bond dissociation energies, and vibrational spectra. nih.govmdpi.com Such calculations could be used to assess the thermal stability of this compound and its derivatives, as well as to predict their reactivity in various chemical transformations. For example, DFT can help in understanding the regioselectivity of reactions by calculating the energies of different transition states. morressier.com

Molecular docking simulations are a key tool in drug discovery for predicting the binding affinity of a ligand to a target protein. researchgate.net By docking derivatives of this compound into the active sites of various enzymes or receptors, researchers can identify promising candidates for further experimental investigation. These computational predictions can be further refined using molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.gov

Furthermore, theoretical calculations can be used to design new materials with specific properties. For instance, time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of fluorescent molecules, aiding in the design of novel chemosensors and molecular probes with optimized photophysical properties. mdpi.com Computational analyses can also predict beneficial structural modifications for the next generation of sensors. nih.gov

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The most rapid and impactful advances in chemical research often arise from a close collaboration between computational and experimental approaches. For this compound, a synergistic strategy would be particularly fruitful.

The synthesis of novel derivatives can be guided by computational predictions of their properties. For example, DFT calculations could identify synthetic targets with desirable electronic or steric features for a particular application, such as catalysis or sensing. researchgate.net Experimental synthesis and characterization would then validate these predictions and provide feedback for further computational refinement. This iterative cycle of prediction and experimentation can significantly accelerate the discovery process.

A prime example of this synergy is in the development of new drugs. Initial computational screening of a virtual library of this compound derivatives can identify a smaller subset of promising candidates for synthesis and biological evaluation. researchgate.net The experimental results can then be used to refine the computational models, leading to more accurate predictions in subsequent rounds of screening.

This integrated approach has been successfully used to elucidate complex reaction mechanisms, where computational studies can rule out certain pathways and suggest others for experimental verification. nih.gov By combining experimental techniques like NMR and X-ray crystallography with computational modeling, a comprehensive understanding of the structure and reactivity of this compound and its derivatives can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.